11-(4-Ethenylphenoxy)undecan-1-OL
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Overview
Description
11-(4-Ethenylphenoxy)undecan-1-OL is an organic compound with the molecular formula C19H30O2 It is a derivative of undecanol, where the hydroxyl group is attached to the first carbon of the undecane chain, and a 4-ethenylphenoxy group is attached to the eleventh carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-Ethenylphenoxy)undecan-1-OL can be achieved through several methods. One common approach involves the reaction of 11-bromo-undecan-1-ol with 4-vinylphenol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
11-(4-Ethenylphenoxy)undecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 11-(4-Ethenylphenoxy)undecan-1-one.
Reduction: Formation of 11-(4-Ethenylphenoxy)undecane.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
11-(4-Ethenylphenoxy)undecan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-(4-Ethenylphenoxy)undecan-1-OL involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic regions of proteins or cell membranes, potentially disrupting their function. Additionally, the hydroxyl group can form hydrogen bonds with various biomolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1-Undecanol: A primary alcohol with a similar undecane chain but lacking the phenoxy group.
4-Vinylphenol: Contains the phenoxy group but lacks the undecane chain.
11-Bromo-undecan-1-ol: A precursor in the synthesis of 11-(4-Ethenylphenoxy)undecan-1-OL.
Uniqueness
This compound is unique due to the presence of both the long undecane chain and the phenoxy group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
170968-59-9 |
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Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
11-(4-ethenylphenoxy)undecan-1-ol |
InChI |
InChI=1S/C19H30O2/c1-2-18-12-14-19(15-13-18)21-17-11-9-7-5-3-4-6-8-10-16-20/h2,12-15,20H,1,3-11,16-17H2 |
InChI Key |
UDTGSQCRFRGEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)OCCCCCCCCCCCO |
Origin of Product |
United States |
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